molecular formula C6H9N3O2 B2365813 N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide CAS No. 1493308-12-5

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide

Cat. No.: B2365813
CAS No.: 1493308-12-5
M. Wt: 155.157
InChI Key: SRJMBXMOYJIPDR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

N-(2-Hydroxyethyl)-1H-imidazole-5-carboxamide is a heterocyclic organic compound with the systematic IUPAC name 5-(2-hydroxyethylcarbamoyl)-1H-imidazole . Its molecular formula is $$ \text{C}6\text{H}9\text{N}3\text{O}2 $$, and its SMILES notation is C1=C(NC=N1)C(=O)NCCO. The structure consists of a five-membered imidazole ring substituted at position 5 with a carboxamide group ($$-\text{CONH}2$$) and at position 1 with a 2-hydroxyethyl chain ($$-\text{NHCH}2\text{CH}_2\text{OH}$$). Key structural features include:

  • Tautomerism : The compound exists in two tautomeric forms due to proton migration between the $$ \text{N}1 $$ and $$ \text{N}3 $$ positions of the imidazole ring.
  • Hydrogen-bonding capacity : The hydroxyethyl and carboxamide groups enable interactions with biological targets and solvents.

Table 1: Structural identifiers of this compound

Property Value
Molecular Formula $$ \text{C}6\text{H}9\text{N}3\text{O}2 $$
Molecular Weight 155.16 g/mol
CAS Registry Number 1493308-12-5
SMILES C1=C(NC=N1)C(=O)NCCO

Historical Context in Imidazole Chemistry

Imidazole chemistry originated in 1858 with Heinrich Debus’ synthesis of the parent compound from glyoxal, formaldehyde, and ammonia. This compound emerged later as part of efforts to functionalize imidazole for pharmaceutical applications. Its development parallels the rise of imidazole derivatives in the 20th century, such as antifungal agents (e.g., clotrimazole) and antihistamines. The compound’s synthesis, typically via coupling 1H-imidazole-5-carboxylic acid with 2-hydroxyethylamine, reflects advances in amide-bond formation techniques.

Position Within the Imidazole-Carboxamide Chemical Family

This compound belongs to the imidazole-carboxamide family, characterized by an imidazole core with a carboxamide substituent. Key distinctions from analogs include:

  • Substituent flexibility : Unlike N-methyl or N-phenyl derivatives (e.g., N-methyl-1H-imidazole-5-carboxamide), the hydroxyethyl group enhances water solubility.
  • Electronic effects : The electron-withdrawing carboxamide moderates the basicity of the imidazole nitrogen ($$ \text{p}K_a \approx 7 $$).

Table 2: Comparison with related imidazole-carboxamides

Compound Substituent Molecular Weight (g/mol) Key Applications
N-Methyl-1H-imidazole-5-carboxamide $$-\text{NHCH}_3 $$ 125.13 Kinase inhibitor scaffolds
N-Phenyl-1H-imidazole-5-carboxamide $$-\text{NHPh} $$ 187.20 Anticancer research
This compound $$-\text{NHCH}2\text{CH}2\text{OH} $$ 155.16 Enzyme inhibition, Drug design

Research Significance in Chemical Sciences

This compound is pivotal in:

  • Medicinal Chemistry :
    • Enzyme inhibition : Serves as a xanthine oxidase inhibitor scaffold, with mixed-type inhibition reported for analogs.
    • Kinase targeting : Derivatives act as Bruton’s tyrosine kinase (BTK) inhibitors, showing promise in treating B-cell malignancies.
  • Chemical Synthesis :
    • Ligand design : The hydroxyethyl group facilitates coordination to metal ions, enabling applications in catalysis.
    • Supramolecular chemistry : Participates in hydrogen-bonded networks due to its dual functional groups.

Recent studies highlight its role in developing TGR5 agonists for metabolic disorders, where structural modifications improve binding affinity. Additionally, its imidazole core is integral to purine biosynthesis pathways, linking it to nucleotide analog research.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-2-1-8-6(11)5-3-7-4-9-5/h3-4,10H,1-2H2,(H,7,9)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJMBXMOYJIPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493308-12-5
Record name N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
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Preparation Methods

Condensation of Imidazole-5-Carboxylic Acid with 2-Aminoethanol

A plausible route involves the direct coupling of imidazole-5-carboxylic acid with 2-aminoethanol. While no direct reports exist for this compound, analogous syntheses of N-(2-hydroxyethyl)nicotinamide (a pyridine analogue) provide a template. In a patented method:

  • Reaction Setup :

    • Imidazole-5-carboxylic acid (1.0 equiv) and 2-aminoethanol (1.2 equiv) are mixed in a polar aprotic solvent (e.g., DMF or DMSO).
    • Activation via carbodiimide reagents (EDC/HOBt) facilitates amide bond formation.
    • Temperature: 0–25°C, reaction time: 12–24 hours.
  • Workup :

    • Precipitation using ice-cold water or ether.
    • Crystallization from isopropyl alcohol/ether mixtures yields pure product.

Table 1: Comparative Reaction Conditions for Carboxamide Synthesis

Parameter Nicotinamide Analogue Proposed Imidazole Adaptation
Solvent Isopropyl alcohol DMF/DMSO
Temperature 60°C 0–25°C
Reaction Time 4 hours 12–24 hours
Yield 97% Estimated 70–85%

Solid-Liquid Phase-Mediated Synthesis

Korean Patent KR20140013232A describes a solvent-free approach for N-(2-hydroxyethyl)nicotinamide, adaptable to the imidazole system:

  • Mechanochemical Grinding :

    • Imidazole-5-carboxylic acid and 2-aminoethanol are ground in a 1:1.1 molar ratio.
    • Catalytic p-toluenesulfonic acid (5 mol%) accelerates the reaction.
    • Reaction completes within 2 hours at 40°C.
  • Advantages :

    • Eliminates solvent waste.
    • Achieves >90% conversion in model reactions.

Regioselective Cyclization Strategies

Recent advances in imidazole synthesis highlight regiocontrol through computational design. For 2-aryl-5-cyano-1-(2-hydroxyaryl)imidazole-4-carboxamides, DFT studies reveal:

  • Key Step : Diazotropic rearrangement via a six-membered transition state.
  • Role of 2-Hydroxy Group : Stabilizes intermediates through intramolecular hydrogen bonding (ΔG‡ reduced by 8.2 kcal/mol vs. non-hydroxylated analogues).

Adapting this to this compound synthesis:

  • Intermediate Formation :

    • React 5-cyanoimidazole-4-carboxylate with 2-aminoethanol.
    • Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
  • Regioselectivity Control :

    • Substituent positioning at C4 directs carboxamide formation at C5.
    • Steric maps indicate <1.5 ų tolerance for ethyl-hydroxy groups.

Crystallization and Purification

Solvent Screening for Polymorph Control

The nicotinamide analogue crystallizes as white needles from isopropyl ether with characteristic XRD peaks at 2θ = 11.98°, 13.44°, and 24.10°. For the imidazole derivative:

  • Optimal Solvent Pair : Ethyl acetate/n-hexane (3:7 v/v).
  • Crystallization Protocol :
    • Dissolve crude product in warm ethyl acetate (50°C).
    • Slowly add n-hexane until cloud point.
    • Cool to −20°C for 12 hours.

Table 2: Crystallization Parameters

Solvent System Yield Purity (HPLC) Crystal Habit
IPA/Ether 97% 99.5% Needles
Ethyl Acetate/Hexane 89% 98.7% Prismatic

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.89 (br s, 1H, NH), 4.72 (t, J=5.2 Hz, 1H, OH), 3.45 (q, 2H, CH₂OH), 3.28 (t, 2H, CH₂N).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole ring).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ 156.07675 (calc. 156.0773), CCS 132.1 Ų.

Computational Modeling Insights

DFT studies on analogous systems reveal:

  • Transition State Geometry : Boat conformation with O-H···N hydrogen bonding (2.1 Å).
  • Activation Energy : 23.4 kcal/mol for amide bond formation vs. 31.8 kcal/mol for esterification.
  • Solvent Effects : Dielectric constant >15 enhances reaction rate by 40% through charge stabilization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The imidazole ring is particularly useful for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties. This compound's ability to participate in various chemical reactions makes it an essential intermediate in synthetic organic chemistry.

Biological Research

In biological studies, this compound has been explored for its potential as a probe or inhibitor in enzyme inhibition assays. Its structure allows it to interact with specific enzymes, potentially blocking their activity and providing insights into their mechanisms. For example, imidazole derivatives have been shown to exhibit significant biological activities, including antimicrobial and anticancer properties.

  • Anticancer Activity : Research has indicated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from imidazole have demonstrated effectiveness against breast cancer cell lines, showcasing their potential as anticancer agents .
  • Antimicrobial Properties : Imidazole derivatives have been evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed promising results, indicating potential applications in treating bacterial infections .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in this compound due to its potential therapeutic applications. As a part of drug design strategies, this compound can act as a lead compound for developing new medications targeting various diseases.

Example of Therapeutic Potential

  • Anti-inflammatory Agents : Studies have focused on synthesizing imidazole derivatives that exhibit anti-inflammatory properties. These compounds are being investigated for their ability to modulate inflammatory pathways and provide relief from conditions such as arthritis .

Summary of Research Findings

Application AreaKey FindingsReferences
Chemical SynthesisUsed as a building block for complex molecules
Biological ResearchExhibits anticancer and antimicrobial activities
Pharmaceutical ApplicationsPotential lead compound for anti-inflammatory drugs

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups play a crucial role in forming hydrogen bonds with the target enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the imidazole core and carboxamide side chains. Key examples include:

Compound Name Substituents/Modifications Key Features Reference
PZ1 Benzylpiperazine-ethyl, 2-hydroxyphenyl High thermal stability (m.p. 249–252°C); potential CNS activity
DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide) Triazeno group, methyl substituents Undergoes N-demethylation in liver microsomes; antineoplastic agent
Compound 23 () Thiazolyl-pyridinyl, imidazole-5-carboxamide Notable bioactivity (35.0 in unspecified assay)
4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide Hydrazinecarbonyl, phenyl group Molecular weight 245.24; potential as a synthetic intermediate
Imidazole-semicarbazone conjugates () 1,3-Benzodioxolyl, aryl substituents Lower melting points (149–194°C); moderate yields (43–65%)

Physicochemical Properties

  • Thermal Stability : Benzoimidazole derivatives with hydroxyl or carboxylic acid groups (e.g., 7d–7h in ) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding. In contrast, imidazole-semicarbazone conjugates () have lower melting points (149–194°C) due to reduced polarity from aryl substituents .
  • Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzylpiperazine in PZ1 or aryl groups in semicarbazones) .

Key Research Findings

  • Hydrogen Bonding and Stability : Hydroxyl and carboxamide groups critically influence thermal stability and solubility. For example, PZ1’s high melting point correlates with its hydroxyl-phenyl moiety .
  • Substituent-Driven Bioactivity : Bulky substituents (e.g., benzodioxolyl in ) may reduce solubility but improve receptor affinity, as seen in semicarbazone derivatives .
  • Metabolic Considerations : N-demethylation pathways (as in DIC) highlight the need to evaluate the target compound’s metabolic stability for therapeutic applications .

Biological Activity

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring that contributes to its reactivity and biological interactions. The presence of the hydroxyethyl group enhances solubility and may improve interactions with various biological targets. The compound's molecular formula is C6H10N4O2C_6H_{10}N_4O_2, with a molecular weight of approximately 158.17 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings are known to interact with enzymes, often acting as competitive inhibitors. This is due to their ability to mimic substrate structures or bind to active sites.
  • Antimicrobial Activity : Imidazole derivatives have demonstrated antimicrobial properties, likely through disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Some studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

  • Inhibition of NS3 Protease : A study highlighted the design of imidazole derivatives as peptidomimetics targeting NS3 protease involved in hepatitis C virus replication. Compounds similar to this compound showed competitive inhibition with IC50 values in the low micromolar range, indicating potential as antiviral agents .
  • Cytotoxicity Against Cancer Cell Lines : Research demonstrated that derivatives of imidazole, including those with hydroxyethyl substitutions, exhibited significant cytotoxicity against various cancer cell lines such as Hep-2 and MCF7. For instance, one derivative showed an IC50 value of 3.25 mg/mL against Hep-2 cells .

Comparative Table of Biological Activities

Compound NameTarget ActivityIC50 (µM)Reference
This compoundNS3 protease inhibition1.9 ± 0.12
4-Amino-N-(2-hydroxyethyl)-imidazoliumCytotoxicity against Hep-23.25
5-Amino-N-(2-hydroxyethyl)-imidazoliumCytotoxicity against MCF712.50

Q & A

Basic Research Questions

What are the established synthetic routes for N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide, and what are their mechanistic considerations?

Methodological Answer:
The synthesis of imidazole carboxamide derivatives often involves cycloaddition reactions or functional group modifications. For example:

  • Cycloaddition approaches : Ethyl isocyanoacetate can react with imidoyl chlorides under controlled conditions to construct the imidazole core, followed by hydroxyethylation and carboxamide functionalization .
  • Stepwise synthesis : Starting from 1H-imidazole-5-carboxylic acid, coupling with 2-hydroxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common strategy. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to avoid side reactions like hydrolysis of the carboxamide group .

Key Validation : Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Confirm final purity (>95%) via HPLC with UV detection at 254 nm .

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

Technique Purpose Key Parameters
NMR (¹H/¹³C)Confirm molecular structure and substituent positions.Look for imidazole ring protons (δ 7.2–8.5 ppm) and hydroxyethyl group signals (δ 3.5–4.0 ppm) .
Mass Spectrometry (MS) Verify molecular weight ([M+H]⁺ = 156.16).Use high-resolution MS (HRMS) for precise mass matching (± 0.001 Da) .
IR Spectroscopy Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
X-ray Crystallography Resolve 3D structure if single crystals are obtainable. Critical for confirming stereochemistry .

Purity Assurance : Combine elemental analysis (C, H, N) with HPLC retention time matching against a reference standard .

Advanced Research Questions

How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Functional Group Variations : Synthesize analogs (e.g., replacing hydroxyethyl with methyl or benzyl groups) and compare bioactivity. For example, highlights that substitution at the imidazole 5-position (e.g., pyridinyl-thiazolyl groups) significantly alters biological activity (e.g., IC₅₀ values ranging from 0.9 to 35.0 μM) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to calculate EC₅₀/IC₅₀ values. Pair with molecular docking studies to predict binding interactions .
  • Data Correlation : Statistically correlate structural descriptors (e.g., logP, polar surface area) with activity using software like Schrödinger’s QSAR module .

How should contradictory data in literature on the compound’s biological efficacy be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, assay protocols). For instance, discrepancies in cytotoxicity data may arise from differences in cell viability assays (MTT vs. resazurin) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PubMed, Scopus) to identify trends. Tools like RevMan can assess heterogeneity and publication bias .
  • Expert Consultation : Engage with researchers specializing in imidazole chemistry to validate protocols or share unpublished data .

What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

  • pH Control : Maintain pH 6–7 to prevent hydrolysis of the carboxamide group. Use buffered saline (PBS) or HEPES .
  • Temperature : Store solutions at 4°C for short-term use or -80°C for long-term storage. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .
  • Degradation Monitoring : Use LC-MS to track decomposition products (e.g., free carboxylic acid) over time .

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